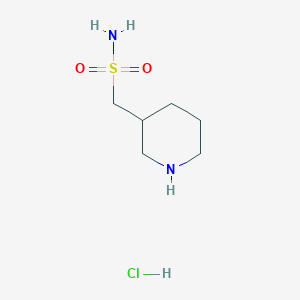
Piperidin-3-ylmethanesulfonamide hydrochloride
Overview
Description
“Piperidin-3-ylmethanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1349702-26-6 . It has a molecular weight of 214.72 and is typically in the form of a powder .
Synthesis Analysis
Piperidine derivatives are synthesized through various methods. One efficient method involves a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines . This multicomponent coupling is catalyzed by TMSI in methanol at room temperature .Molecular Structure Analysis
The IUPAC name for this compound is N-[(3S)-3-piperidinyl]methanesulfonamide hydrochloride . The InChI code is 1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-3-2-4-7-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 214.72 .Scientific Research Applications
Agonists for Human Beta(3)-Adrenergic Receptor
A study conducted by Hu et al. (2001) involved the preparation and evaluation of a series of novel (4-piperidin-1-yl)-phenyl sulfonamides, which were effective as potent full agonists at the beta(3) receptor. They found that these compounds showed more than 500-fold selectivity over beta(1)- and beta(2)-adrenergic receptors, suggesting their potential in targeting specific adrenergic responses (Hu et al., 2001).
Antimicrobial Activity Against Tomato Plant Pathogens
Vinaya et al. (2009) synthesized a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and tested their antimicrobial efficacy against bacterial and fungal pathogens of tomato plants. The study revealed that the nature of substitutions on the benzhydryl and sulfonamide rings influenced antibacterial activity, with some compounds showing significant antimicrobial activities (Vinaya et al., 2009).
Anticancer Effects on Hepatocellular Carcinoma Cell Lines
Eldeeb et al. (2022) investigated the cytotoxic effect of ten sulfonamide-derived isatins on hepatocellular carcinoma cell lines. Their study found significant cytotoxicity and apoptotic anti-angiogenic and anti-invasive effects, suggesting these compounds' potential in managing hepatocellular carcinoma (Eldeeb et al., 2022).
Piperidine Synthesis via Oxidative Carbon–Hydrogen Bond Functionalizations
Brizgys et al. (2012) explored the synthesis of piperidine structures through oxidative carbon–hydrogen bond functionalizations of enamides. This method could potentially offer efficient and stereocontrolled synthesis pathways for piperidine derivatives (Brizgys et al., 2012).
Selective 5-HT7 Receptor Antagonists for CNS Disorders
Canale et al. (2016) studied N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, identifying compounds that were potent and selective 5-HT7 receptor antagonists. These findings have implications for the development of treatments for central nervous system disorders (Canale et al., 2016).
Safety and Hazards
The safety information for “Piperidin-3-ylmethanesulfonamide hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Piperidine derivatives, such as “Piperidin-3-ylmethanesulfonamide hydrochloride”, have a wide variety of biological activities and are vital in the production of drugs . They are used in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidin-3-ylmethanesulfonamide hydrochloride is a derivative of piperidine . Piperidine and its derivatives are known to have a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with various targets depending on their specific structure and functional groups .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways depending on their specific structure and functional groups .
Result of Action
Piperidine derivatives are known to have a wide range of effects depending on their specific structure and functional groups .
Biochemical Analysis
Biochemical Properties
Piperidin-3-ylmethanesulfonamide hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as proteases and kinases, which are crucial for various cellular functions. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to inhibition or modulation of their activity . This compound’s ability to inhibit enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular processes highlight the compound’s potential in research and therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of target enzymes, such as kinases and proteases, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to downstream effects on cellular signaling and metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular signaling and metabolism . These temporal effects are essential considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of target enzymes and pronounced changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve a measurable impact on enzyme activity and cellular signaling . At very high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . By modulating these enzymes, this compound can alter the flow of metabolites through these pathways, leading to changes in cellular energy production and biosynthesis . Understanding these metabolic interactions is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to particular cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The transport and distribution of this compound are critical factors that determine its bioavailability and efficacy in cellular assays.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it inhibits cytoplasmic enzymes and affects cellular signaling pathways . The precise subcellular localization of this compound is a key determinant of its biological activity and therapeutic potential.
properties
IUPAC Name |
piperidin-3-ylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2,(H2,7,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAVMSZBODUYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269151-76-9 | |
| Record name | 3-Piperidinemethanesulfonamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269151-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392838.png)
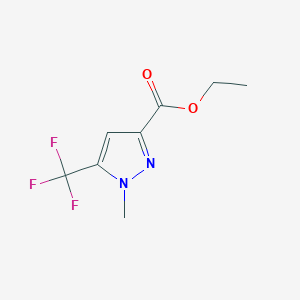

![8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B1392842.png)
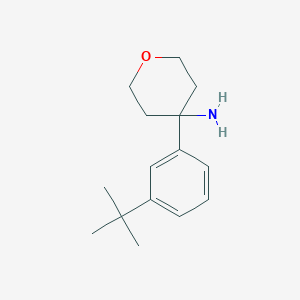
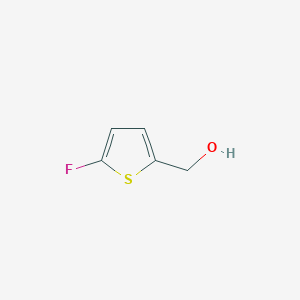
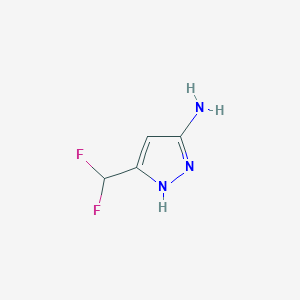

![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid](/img/structure/B1392853.png)
![5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine](/img/structure/B1392854.png)
![2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392856.png)
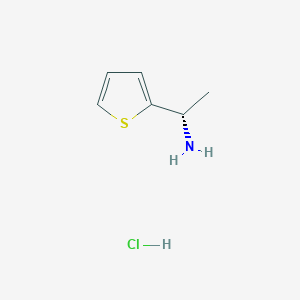
![2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1392859.png)